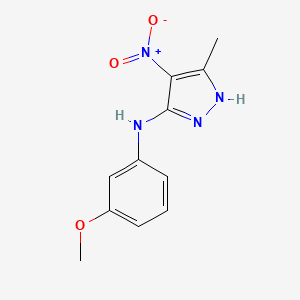![molecular formula C19H22N2O2 B3883737 4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide](/img/structure/B3883737.png)
4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide
Overview
Description
4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an acetylamino group and a butan-2-yl substituted phenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide typically involves the following steps:
Amidation: The formation of the benzamide core is accomplished by reacting the acetylated amine with a benzoyl chloride derivative under basic conditions.
Substitution: The butan-2-yl group is introduced via a substitution reaction, often using a suitable alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Synthesis: A more efficient method where reactants are continuously fed into a reactor, allowing for better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: Hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(acetylamino)-N-[4-(methyl)phenyl]benzamide
- 4-(acetylamino)-N-[4-(ethyl)phenyl]benzamide
- 4-(acetylamino)-N-[4-(propyl)phenyl]benzamide
Uniqueness
4-(acetylamino)-N-[4-(butan-2-yl)phenyl]benzamide is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
4-acetamido-N-(4-butan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-13(2)15-5-9-18(10-6-15)21-19(23)16-7-11-17(12-8-16)20-14(3)22/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZZHFJGRVNLHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[2-(4-methylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B3883662.png)

![(5Z)-5-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-3-(4-NITROPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B3883675.png)
![(4E)-4-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B3883680.png)
![methyl (2R)-(4-hydroxyphenyl)(5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetate](/img/structure/B3883682.png)
![3-{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B3883689.png)
![ethyl 4-[4-(4-{[2-(3-chlorophenyl)ethyl]amino}-1-piperidinyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B3883699.png)
![2-chloro-5-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3883702.png)
amino]methyl}-6-methoxyphenol](/img/structure/B3883704.png)
![5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3883716.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B3883722.png)
![4-(4-morpholinylmethyl)-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B3883742.png)
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-methylquinolin-2-amine](/img/structure/B3883749.png)
